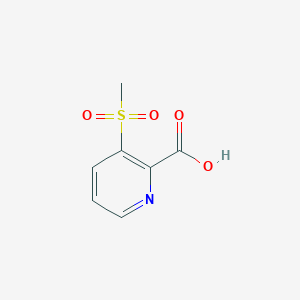
3-(Methylsulfonyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The methylsulfonyl group attached to the picolinic acid core adds to the chemical complexity and potential reactivity of the molecule. While the provided papers do not directly discuss 3-(Methylsulfonyl)picolinic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-(Methylsulfonyl)picolinic acid.
Synthesis Analysis
The synthesis of related quinoline and picolinic acid derivatives has been reported using various methods. For instance, the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates was achieved using a Bronsted acidic ionic liquid catalyst under solvent-free conditions, which suggests a potential route for synthesizing 3-(Methylsulfonyl)picolinic acid derivatives through similar catalytic processes . Another method involves a tert-butyl hydroperoxide mediated cycloaddition to synthesize 3-arylsulfonylquinoline derivatives, which could be adapted for the synthesis of 3-(Methylsulfonyl)picolinic acid by altering the starting materials . Additionally, a cascade halosulfonylation of 1,7-enynes has been used to synthesize densely functionalized quinolinones, indicating that radical-triggered cyclization could be a viable synthetic route .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)picolinic acid would be expected to include a pyridine ring with a carboxylic acid group at the 3-position and a methylsulfonyl group attached to the same position. The papers discuss the structure of related compounds, such as the copper(II) complex of 3-methylpicolinic acid, which features a pyridine ring with a methyl group and carboxylate ligands coordinating to a copper center . This provides insight into the coordination chemistry that could be relevant for 3-(Methylsulfonyl)picolinic acid when interacting with metal ions.
Chemical Reactions Analysis
The chemical reactivity of 3-(Methylsulfonyl)picolinic acid would likely involve the functional groups present on the molecule. The papers describe various reactions involving sulfonyl and carboxyl groups, such as the formation of C-S bonds and cyclization reactions . These reactions could be pertinent when considering the reactivity of the sulfonyl group in 3-(Methylsulfonyl)picolinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)picolinic acid would be influenced by its functional groups. For example, the presence of the sulfonyl group could affect the acidity and solubility of the compound. The synthesis of picolinic acid derivatives, as mentioned in the papers, often involves conditions that could hint at the stability and solubility of these compounds . The electrochemical synthesis of 4-picolinic acid suggests that picolinic acid derivatives can be synthesized under specific electrochemical conditions, which may also apply to 3-(Methylsulfonyl)picolinic acid .
Applications De Recherche Scientifique
Enhanced Degradation of Micropollutants
A study demonstrates the use of picolinic acid as a chelating agent in an advanced oxidation process for degrading various micropollutants. This system, involving peracetic acid and iron, achieves rapid degradation of compounds like methylene blue and naproxen, showing picolinic acid's potential in environmental applications (Kim et al., 2022).
Catalyst Stability in Formic Acid Dehydrogenation
Research in 2023 introduced new Ir complexes using N-(Methylsulfonyl)-2-pyridinecarboxamide as ligands for aqueous formic acid dehydrogenation. These ligands, derived from the structure of picolinamide, highlight the role of picolinic acid derivatives in catalysis and energy-related reactions (Guo et al., 2023).
Fluorescent Biolabeling
A 2013 study explored the use of fluorescent silica nanoparticles containing a lanthanide picolinate complex for optical biolabeling. The research demonstrated the potential of these particles, with modifications like methylated silica, for targeted cell labeling applications, such as in Candida albicans cells (Gomes et al., 2013).
Synthesis of Sultams
In 2017, a method for synthesizing sultams was described, using heating of 2-nitrochalcones with elemental sulfur in 3-picoline. This process efficiently forms several bonds in the sulfonamide, demonstrating a novel application of picolinic acid derivatives in organic synthesis (Nguyen & Retailleau, 2017).
Production of Niacin and Pharmaceutical Chemicals
A study in 2008 showed that niacin (3-picolinic acid) and other nitrogen-containing chemicals could be produced in a single-step process using open-structure heterogeneous catalysts. This environmentally friendly method has implications for the production of fine chemicals and pharmaceuticals (Raja et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methylsulfonylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMPPPFXKNYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494108 |
Source


|
| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)picolinic acid | |
CAS RN |
61830-06-6 |
Source


|
| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



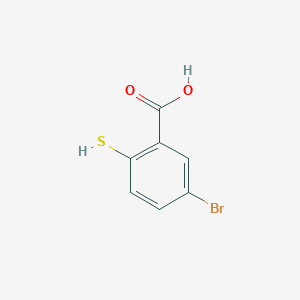
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

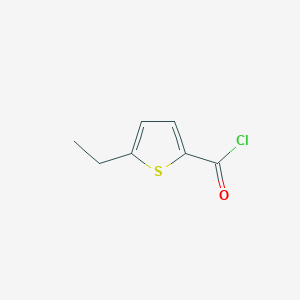


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
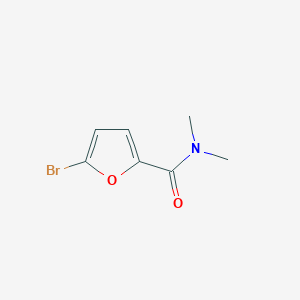
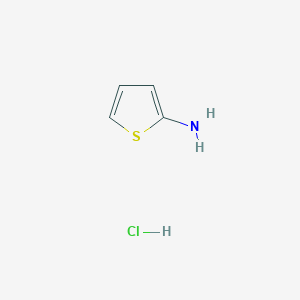
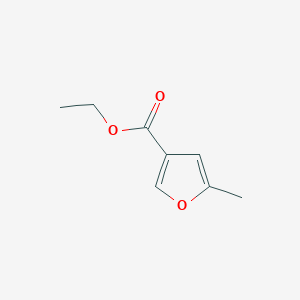
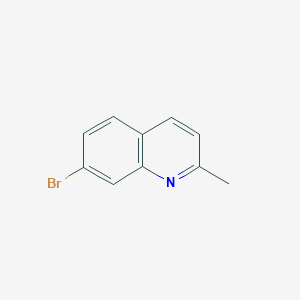
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)